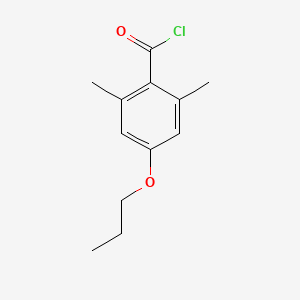

2,6-Dimethyl-4-n-propoxybenzoyl chloride

CAS No.:

Cat. No.: VC13427551

Molecular Formula: C12H15ClO2

Molecular Weight: 226.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15ClO2 |

|---|---|

| Molecular Weight | 226.70 g/mol |

| IUPAC Name | 2,6-dimethyl-4-propoxybenzoyl chloride |

| Standard InChI | InChI=1S/C12H15ClO2/c1-4-5-15-10-6-8(2)11(12(13)14)9(3)7-10/h6-7H,4-5H2,1-3H3 |

| Standard InChI Key | ULEPDYFCGAHXNW-UHFFFAOYSA-N |

| SMILES | CCCOC1=CC(=C(C(=C1)C)C(=O)Cl)C |

| Canonical SMILES | CCCOC1=CC(=C(C(=C1)C)C(=O)Cl)C |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s structure features:

-

Core benzene ring with methyl groups at positions 2 and 6.

-

Propoxy group (-OCH₂CH₂CH₃) at position 4.

-

Benzoyl chloride functional group (-COCl) at position 1.

Key Properties (from Vulcanchem):

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅ClO₂ |

| Molecular Weight | 226.70 g/mol |

| CAS Number | Not explicitly listed |

| Reactivity | High (acid chloride) |

Synthesis and Preparation

Industrial and Laboratory-Scale Methods

-

Industrial Synthesis: Pressurized reactions with formaldehyde and HCl (as seen in related benzyl chloride preparations ) may enhance yield and purity.

-

Catalytic Methods: Aluminum chloride (AlCl₃) or other Lewis acids may facilitate Friedel-Crafts reactions for precursor synthesis .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a building block for:

-

Antimicrobial Agents: Analogous benzoyl chlorides are used to synthesize efflux pump inhibitors (e.g., quinazoline-based compounds targeting Staphylococcus aureus ).

-

Anticancer Agents: Structurally related benzoyl chlorides participate in coupling reactions to form pyrrolo[2,3-d]pyrimidine derivatives with folate receptor affinity .

Agrochemical Synthesis

-

Insecticides: Benzoyl chlorides with alkyl/alkoxy substituents are critical in synthesizing insecticidal amides (e.g., spiromesifen, spirotetramat) .

| Hazard Class | Risk Level |

|---|---|

| Skin Corrosion | Severe (1B) |

| Eye Damage | Serious (1) |

| Respiratory Irritation | Moderate |

Handling Recommendations:

Research and Development Trends

Structure-Activity Relationships (SAR)

-

Substituent Effects: Propoxy groups enhance solubility and metabolic stability compared to methoxy groups .

-

Steric Effects: Methyl groups at positions 2 and 6 may influence regioselectivity in nucleophilic acyl substitutions.

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume